molecular formula C22H29Cl3N2O2 B14700267 4'-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride CAS No. 21263-24-1

4'-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride

Cat. No.: B14700267
CAS No.: 21263-24-1
M. Wt: 459.8 g/mol
InChI Key: XHZUDOGNJOVGLM-UHFFFAOYSA-N
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Description

4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl ring, a piperazine ring, and a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps:

    Formation of the Propiophenone Moiety: This step involves the reaction of a chlorinated benzaldehyde with a suitable ketone under acidic or basic conditions to form the propiophenone structure.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the propiophenone intermediate.

    Attachment of the Beta-Methoxyphenethyl Group: This step involves the reaction of the piperazine intermediate with a beta-methoxyphenethyl halide under basic conditions to form the final product.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the propiophenone moiety, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3-(4-(beta-hydroxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
  • 4’-Chloro-3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
  • 4’-Chloro-3-(4-(beta-methylphenethyl)-1-piperazinyl)propiophenone dihydrochloride

Uniqueness

4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to the presence of the beta-methoxyphenethyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in molecular interactions and binding affinities with biological targets.

Properties

CAS No.

21263-24-1

Molecular Formula

C22H29Cl3N2O2

Molecular Weight

459.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C22H27ClN2O2.2ClH/c1-27-22(19-5-3-2-4-6-19)17-25-15-13-24(14-16-25)12-11-21(26)18-7-9-20(23)10-8-18;;/h2-10,22H,11-17H2,1H3;2*1H

InChI Key

XHZUDOGNJOVGLM-UHFFFAOYSA-N

Canonical SMILES

COC(CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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